molecular formula C6H9ClN2O B1419095 3-Methylfuran-2-carboximidamide hydrochloride CAS No. 1198283-45-2

3-Methylfuran-2-carboximidamide hydrochloride

Cat. No.: B1419095
CAS No.: 1198283-45-2
M. Wt: 160.6 g/mol
InChI Key: VZQCVWXUASFJOA-UHFFFAOYSA-N
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Description

3-Methylfuran-2-carboximidamide hydrochloride: is a chemical compound with the molecular formula C6H9ClN2O and a molecular weight of 160.6 g/mol . It is a derivative of furan, a heterocyclic organic compound, and is often used in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylfuran-2-carboximidamide hydrochloride typically involves the reaction of 3-methylfuran-2-carboxylic acid with an appropriate amine under acidic conditions to form the carboximidamide derivative. The hydrochloride salt is then obtained by treating the carboximidamide with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Methylfuran-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methylfuran-2-carboximidamide hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methylfuran-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    3-Methylfuran-2-carboxylic acid: A precursor in the synthesis of 3-Methylfuran-2-carboximidamide hydrochloride.

    Furan-2-carboximidamide hydrochloride: A similar compound with a different substitution pattern on the furan ring.

    3-Methylfuran-2-carboxamide: Another derivative of furan with a different functional group.

Uniqueness: this compound is unique due to its specific substitution pattern and functional group, which confer distinct chemical and biological properties.

Biological Activity

3-Methylfuran-2-carboximidamide hydrochloride is a compound with the molecular formula C₆H₉ClN₂O and a CAS number of 1198283-45-2. This compound features a furan ring substituted at the 3-position with a methyl group and at the 2-position with a carboximidamide group, which enhances its solubility and potential biological activity. Its unique structure makes it an interesting candidate for various pharmacological applications, although comprehensive studies on its biological effects are still emerging.

The synthesis of this compound typically involves the reaction of 3-methylfuran with an appropriate amine in the presence of an acid chloride, yielding the desired carboximidamide derivative. The hydrochloride salt form is noted for improving solubility in aqueous environments, which is advantageous for biological testing and pharmaceutical applications .

The mechanism of action for this compound is hypothesized to involve interactions with specific enzymes or receptors within biological pathways. This interaction may modulate enzyme activity or receptor signaling, leading to various biological effects. However, detailed mechanistic studies are necessary to elucidate these pathways definitively .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
This compoundC₆H₉ClN₂OUnique substitution pattern; potential for diverse bioactivity
3-Methylfuran-2-carboxylic acidC₅H₆O₂Precursor in synthesis; lacks carboximidamide functionality
Furan-2-carboximidamide hydrochlorideC₅H₈ClN₂OSimilar structure; different substitution pattern
4-Methylfuran-3-carboximidamide hydrochlorideC₆H₉ClN₂OVariation in methyl group position; differing biological properties

Case Studies and Research Findings

  • Antioxidant Activity Study : In vitro assays showed that certain furan derivatives exhibited potent antioxidant activity through DPPH radical scavenging assays. While specific data for this compound is not yet available, its structural similarities suggest potential effectiveness .
  • Antimicrobial Testing : Research on related compounds indicates significant antibacterial properties against Gram-positive and Gram-negative bacteria. This suggests that this compound could also possess similar activities pending empirical validation .
  • Cancer Research Applications : Preliminary studies involving furan derivatives have indicated their potential role in inhibiting cancer cell proliferation. Further investigation into this compound could uncover therapeutic avenues in oncology .

Properties

IUPAC Name

3-methylfuran-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-4-2-3-9-5(4)6(7)8;/h2-3H,1H3,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQCVWXUASFJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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